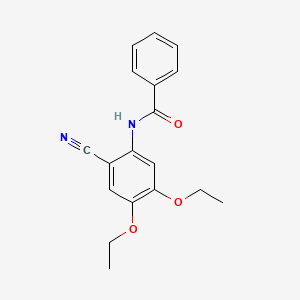

N-(2-cyano-4,5-diethoxyphenyl)benzamide

Description

Contextualization of Benzamide (B126) Derivatives in Advanced Organic Synthesis Research

Benzamide derivatives are a cornerstone of modern organic synthesis and medicinal chemistry. wikipedia.org The benzamide moiety, consisting of a benzene (B151609) ring attached to an amide group, is a common feature in a vast array of biologically active molecules and functional materials. nist.gov In advanced organic synthesis, benzamides serve as versatile intermediates. The amide bond is relatively stable, yet it can be induced to participate in a variety of chemical transformations. nih.gov The synthesis of N-substituted benzamides is a significant area of research, with numerous methods developed for their preparation, including the reaction of carboxylic acids with amines, and palladium-catalyzed aminocarbonylation of aryl halides. drugbank.comchemicalbook.com These methods allow for the construction of complex molecular architectures with a high degree of control. chemicalbook.com

Significance of Cyano and Diethoxy Functionalities in Aromatic Systems

The cyano (-C≡N) group is a powerful electron-withdrawing group that significantly influences the electronic properties of the aromatic ring to which it is attached. researchgate.net This electronic effect can modulate the reactivity of the aromatic system in various reactions. researchgate.net Furthermore, the nitrile group itself is a versatile functional handle, capable of being converted into other important groups such as amines, carboxylic acids, and various heterocyclic systems. sigmaaldrich.com In medicinal chemistry, the incorporation of a cyano group can enhance a molecule's binding affinity to biological targets and improve its pharmacokinetic profile. researchgate.net

The diethoxy substituents on the phenyl ring are alkoxy groups, which are generally considered electron-donating through resonance. The presence of two such groups on the aromatic ring increases its electron density, which can influence its reactivity in electrophilic aromatic substitution reactions. The ethoxy groups also add lipophilicity to the molecule, which can affect its solubility and interactions with biological membranes. The specific positioning of these groups (4,5-diethoxy) relative to the cyano and benzamide functionalities creates a unique electronic and steric environment on the phenyl ring.

Overview of N-(2-cyano-4,5-diethoxyphenyl)benzamide as a Target for Fundamental Chemical Research

This compound itself is a specific, non-commercial compound that appears to be primarily of interest in fundamental chemical research. Its structure presents several points for investigation, including the interplay of the electron-withdrawing cyano group and the electron-donating diethoxy groups on the reactivity of the substituted phenyl ring. The synthesis of this compound, likely proceeding through the acylation of 2-amino-4,5-diethoxybenzonitrile (B3056207) with benzoyl chloride, provides a platform for studying reaction mechanisms and optimizing synthetic methodologies. While specific applications for this exact compound are not widely documented, its structural motifs are present in molecules with reported biological activities, suggesting its potential as a scaffold in drug discovery programs. For instance, a closely related compound, N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-[(4-methylpiperidin-1-yl)sulfonyl]benzamide, is noted as a research compound.

Historical Trajectory and Current Research Frontiers for Analogous Aromatic Amides

The study of aromatic amides has a rich history, dating back to the early days of organic chemistry. Initially, their synthesis was often straightforward, but as the complexity of target molecules has increased, so too have the methods for their creation. Early research focused on understanding their basic properties and reactivity. Over time, the discovery of their prevalence in natural products and their utility in synthetic polymers like Kevlar and Nomex propelled further investigation. nist.gov

Current research frontiers for aromatic amides are focused on several key areas. There is a continuous drive to develop more efficient and sustainable synthetic methods, including catalytic processes that minimize waste and operate under milder conditions. drugbank.com In medicinal chemistry, the design and synthesis of novel aromatic amides with specific biological targets remain a vibrant field of research. drugbank.com Furthermore, the unique photophysical and electronic properties of some aromatic amides are being explored for applications in materials science, such as in organic light-emitting diodes (OLEDs) and other electronic devices. The investigation of compounds like this compound contributes to this growing body of knowledge, providing insights into the structure-property relationships of multi-functionalized aromatic systems.

Chemical and Physical Data

Due to the specific nature of this compound as a compound for fundamental research, extensive experimental data is not publicly available. The following tables provide estimated and calculated properties based on its chemical structure and data from analogous compounds.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈N₂O₃ | Calculated |

| Molecular Weight | 310.35 g/mol | Calculated |

| Appearance | Predicted to be a solid at room temperature | Inferred from similar benzamide structures wikipedia.org |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in many organic solvents | Inferred from general properties of benzamides wikipedia.org |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Salient Features |

| ¹H NMR | Aromatic protons in the range of δ 7-8 ppm for the benzoyl ring and δ 6-7 ppm for the diethoxyphenyl ring. Alkyl protons of the ethoxy groups would appear as a triplet and a quartet in the upfield region. The amide proton would likely appear as a singlet in the downfield region. |

| ¹³C NMR | Carbonyl carbon of the amide group around δ 165-170 ppm. Cyano carbon around δ 115-120 ppm. Aromatic carbons in the range of δ 110-160 ppm. Alkyl carbons of the ethoxy groups in the upfield region. |

| IR Spectroscopy | A characteristic C=O stretch for the amide around 1650 cm⁻¹. An N-H stretch for the amide around 3300 cm⁻¹. A C≡N stretch for the nitrile group around 2220-2260 cm⁻¹. C-O stretches for the ethoxy groups around 1200-1250 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 310.35. Fragmentation patterns would likely show loss of the benzoyl group and other characteristic fragments. |

Compound Names Mentioned in this Article

Structure

3D Structure

Properties

IUPAC Name |

N-(2-cyano-4,5-diethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-3-22-16-10-14(12-19)15(11-17(16)23-4-2)20-18(21)13-8-6-5-7-9-13/h5-11H,3-4H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMJMVDGYMMOOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC=CC=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving N 2 Cyano 4,5 Diethoxyphenyl Benzamide

Reaction Pathways of the Benzamide (B126) Linkage in N-(2-cyano-4,5-diethoxyphenyl)benzamide

The benzamide linkage in this compound is a key functional group that can undergo several types of reactions, primarily centered around the electrophilic carbonyl carbon and the nucleophilic nitrogen atom.

One of the most fundamental reactions of the benzamide linkage is hydrolysis, which can occur under both acidic and basic conditions to yield a carboxylic acid and an amine. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In contrast, basic hydrolysis proceeds via the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, followed by the departure of the amide anion.

The benzamide group can also participate in reduction reactions. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine. This transformation proceeds through the formation of an iminium ion intermediate.

Furthermore, the nitrogen atom of the benzamide linkage, after deprotonation, can act as a nucleophile in reactions such as N-alkylation or N-acylation, leading to the formation of N-substituted derivatives. The reactivity of the benzamide linkage is summarized in the table below.

| Reaction Type | Reagents | Products | General Mechanistic Features |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | Benzoic acid and 2-amino-4,5-diethoxybenzonitrile (B3056207) | Protonation of the carbonyl oxygen enhances electrophilicity. |

| Base-Catalyzed Hydrolysis | OH⁻, heat | Benzoate and 2-amino-4,5-diethoxybenzonitrile | Nucleophilic attack of hydroxide on the carbonyl carbon. |

| Reduction | LiAlH₄, then H₂O | Benzylamine and (2-amino-4,5-diethoxyphenyl)methanamine | Hydride attack on the carbonyl carbon. |

| N-Alkylation | NaH, then R-X | N-alkyl-N-(2-cyano-4,5-diethoxyphenyl)benzamide | Deprotonation of the amide nitrogen followed by nucleophilic substitution. |

Reactivity Studies of the Aryl Nitrile Moiety in this compound

The aryl nitrile, or cyano group, is a versatile functional group that significantly influences the chemical behavior of this compound. Its reactivity can be broadly categorized into nucleophilic additions to the carbon-nitrogen triple bond and its electronic influence on the aromatic ring.

The carbon atom of the cyano group is electrophilic and is therefore susceptible to attack by nucleophiles. A variety of nucleophiles can add to the cyano group, leading to a range of products.

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. The reaction proceeds through the formation of an imidic acid tautomer which then converts to the amide. Further hydrolysis of the amide yields the carboxylic acid libretexts.org. The benzoyl group in similar molecules has been found to assist in the hydrolysis of the nitrile group nih.gov.

Reduction: The cyano group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This reaction involves the addition of two hydride equivalents to the carbon-nitrogen triple bond libretexts.org.

Reaction with Grignard Reagents: Grignard reagents add to the nitrile to form an imine salt, which upon hydrolysis yields a ketone libretexts.org. This provides a route for the synthesis of various keto-derivatives.

The following table summarizes the key nucleophilic addition reactions of the cyano group.

| Nucleophile | Reagent(s) | Intermediate | Final Product |

| Water (Acid-catalyzed) | H₃O⁺, heat | Protonated Nitrile | Amide, Carboxylic Acid |

| Water (Base-catalyzed) | OH⁻, H₂O, heat | Imidic Acid | Amide, Carboxylate |

| Hydride | 1. LiAlH₄, 2. H₂O | Imine Anion | Primary Amine |

| Grignard Reagent | 1. R-MgBr, 2. H₃O⁺ | Imine Salt | Ketone |

The diethoxyphenyl ring in this compound is activated towards electrophilic aromatic substitution by the two electron-donating ethoxy groups. These groups are ortho-, para-directing. However, the benzamide and cyano groups are electron-withdrawing and deactivating, directing incoming electrophiles to the meta position relative to their own positions.

The positions on the diethoxyphenyl ring are influenced by the combined electronic effects of the substituents. The two ethoxy groups strongly activate the ring, while the cyano and benzamido groups deactivate it. The directing effects of these groups will determine the regioselectivity of electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The outcome of such reactions is a result of the interplay between these activating and deactivating influences. For instance, Friedel-Crafts acylation is a powerful tool for introducing keto functionalities onto activated aromatic rings nih.gov.

Transformations of the Diethoxy Functionality in this compound

The two ethoxy groups on the phenyl ring are generally stable ether linkages. However, they can be cleaved under harsh reaction conditions, typically involving strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism of ether cleavage involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion in an SN2 or SN1 manner, depending on the structure of the ether.

In the case of this compound, the cleavage of the ethoxy groups would lead to the formation of the corresponding dihydroxy derivative.

| Reaction | Reagents | Intermediate | Product |

| Ether Cleavage | HBr or HI, heat | Oxonium ion | N-(2-cyano-4,5-dihydroxyphenyl)benzamide and Ethyl Halide |

Solvent Effects and Kinetic Studies on Reactions of this compound

The rates and outcomes of reactions involving this compound are expected to be significantly influenced by the choice of solvent. For reactions that involve the formation of charged intermediates, such as in SN1-type ether cleavage or certain electrophilic aromatic substitutions, polar protic solvents would be expected to increase the reaction rate by stabilizing the charged species. Conversely, for reactions proceeding through a concerted mechanism with a less polar transition state, such as SN2 reactions, polar aprotic solvents might be more suitable.

Kinetic studies, which involve measuring reaction rates under varying conditions of temperature, concentration, and solvent, would provide valuable insights into the reaction mechanisms. For example, determining the order of a reaction with respect to each reactant can help to elucidate the composition of the rate-determining step. While specific kinetic data for reactions of this compound are not extensively documented in the literature, such studies would be crucial for optimizing reaction conditions and understanding the underlying mechanistic pathways.

Stereochemical Considerations in Reactions Involving this compound

This compound itself is an achiral molecule. However, reactions involving this compound can lead to the formation of chiral products. For instance, the reduction of a ketone formed from the reaction of a Grignard reagent with the cyano group could generate a chiral center at the newly formed secondary alcohol.

If such a reaction is carried out with achiral reagents, a racemic mixture of enantiomers will be produced. However, the use of chiral reducing agents or catalysts could potentially lead to the stereoselective formation of one enantiomer over the other. The study of stereochemistry is therefore important for the synthesis of enantiomerically pure compounds, which is often a critical requirement in fields such as medicinal chemistry.

Structural Elucidation and Conformational Analysis of N 2 Cyano 4,5 Diethoxyphenyl Benzamide

Advanced Spectroscopic Characterization Techniques for N-(2-cyano-4,5-diethoxyphenyl)benzamide

The precise molecular structure of this compound is unequivocally established through the synergistic application of several advanced spectroscopic methods. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each nucleus, confirming the connectivity of the diethoxyphenyl and benzamide (B126) moieties.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons on both phenyl rings, the ethoxy groups, and the amide proton. The protons of the diethoxyphenyl ring are expected to appear as singlets due to their substitution pattern. The benzoyl group protons would likely present as a more complex multiplet system. The ethyl groups would show characteristic quartet and triplet patterns for the methylene (B1212753) and methyl protons, respectively. The amide proton (N-H) would likely appear as a broad singlet.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Amide N-H | 8.0 - 9.0 | Broad Singlet | 1H |

| Benzoyl C-H | 7.4 - 8.0 | Multiplet | 5H |

| Diethoxyphenyl C-H | 6.8 - 7.2 | Singlet | 2H |

| Methylene (-OCH₂CH₃) | 4.0 - 4.2 | Quartet | 4H |

| Methyl (-OCH₂CH₃) | 1.3 - 1.5 | Triplet | 6H |

| Note: This is a predictive table based on known chemical shift ranges for similar functional groups. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the characteristic vibrational modes of the functional groups within this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of the key functional groups. A sharp, intense band in the region of 2220-2240 cm⁻¹ is indicative of the C≡N stretch of the cyano group. The amide group will give rise to several distinct bands: a strong C=O stretching vibration (Amide I band) typically around 1650-1680 cm⁻¹, and an N-H bending vibration (Amide II band) near 1520-1570 cm⁻¹. The N-H stretch will appear as a peak in the 3200-3400 cm⁻¹ region. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-O stretching of the ethoxy groups will be visible in the fingerprint region, typically around 1200-1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The cyano group's symmetric stretch is also a strong and sharp band in the Raman spectrum. Aromatic ring vibrations often give rise to prominent Raman signals.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Cyano (C≡N) | Stretch | 2220 - 2240 |

| Amide (C=O) | Stretch (Amide I) | 1650 - 1680 |

| Amide (N-H) | Bend (Amide II) | 1520 - 1570 |

| Amide (N-H) | Stretch | 3200 - 3400 |

| Aromatic (C-H) | Stretch | > 3000 |

| Ether (Ar-O-C) | Asymmetric Stretch | 1200 - 1270 |

| Ether (Ar-O-C) | Symmetric Stretch | 1020 - 1075 |

| Note: This is a predictive table based on known vibrational frequencies. |

Mass Spectrometry for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its fragmentation patterns under ionization. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The mass spectrum would show a prominent molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Common fragmentation pathways for benzamides include cleavage of the amide bond. This would likely lead to the formation of a benzoyl cation (m/z 105) and a fragment corresponding to the 2-cyano-4,5-diethoxyaniline moiety. Further fragmentation of the diethoxyphenyl portion could involve the loss of ethyl or ethoxy groups.

X-ray Crystallography for Solid-State Structural Determination of this compound

While spectroscopic methods provide information about the connectivity and functional groups, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique can precisely measure bond lengths, bond angles, and torsion angles, providing a detailed snapshot of the molecule's conformation in the crystalline form.

A crystallographic study of this compound would reveal the planarity of the aromatic rings and the amide group, as well as the orientation of the ethoxy substituents. It would also provide definitive evidence for any intramolecular interactions, such as hydrogen bonds.

| Crystallographic Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. |

| Key Bond Lengths (Å) | e.g., C=O, C-N (amide), C≡N. |

| Key Bond Angles (°) | e.g., C-N-C, O=C-N. |

| Dihedral Angles (°) | The torsion angles defining the orientation of the phenyl rings relative to the amide plane. |

| Note: Specific values would be obtained from experimental X-ray diffraction data. |

Conformational Landscape and Rotational Barriers of this compound

The rotation around the amide C-N bond is known to have a significant energy barrier due to the partial double bond character, leading to distinct cis and trans conformations. In most acyclic amides, the trans conformation is sterically favored.

The rotation around the N-C(aryl) and C(carbonyl)-C(aryl) bonds determines the relative orientation of the two aromatic rings. The planarity of the system is influenced by a balance between conjugative effects, which favor planarity, and steric hindrance between the ortho substituents and the amide group, which can force the rings to twist out of the plane. Computational modeling, in conjunction with variable-temperature NMR studies, can be used to probe the energy differences between various conformers and the heights of the rotational barriers.

Intramolecular Interactions and Hydrogen Bonding Networks in this compound

The conformation of this compound is further stabilized by a network of intramolecular interactions. A key interaction is the potential for an intramolecular hydrogen bond between the amide proton (N-H) and the nitrogen atom of the ortho-cyano group, forming a pseudo-six-membered ring. This type of interaction is known to significantly influence the conformation of the amide group and the planarity of the molecule.

Additionally, weaker C-H···O interactions between the aromatic protons and the oxygen atoms of the ethoxy groups or the carbonyl oxygen may also play a role in stabilizing specific conformations. The precise nature and strength of these interactions can be inferred from spectroscopic data (e.g., downfield shift of the N-H proton in NMR) and definitively confirmed by the short contact distances observed in an X-ray crystal structure. These non-covalent interactions are crucial in dictating the preferred three-dimensional structure of the molecule.

Computational and Theoretical Studies on N 2 Cyano 4,5 Diethoxyphenyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Energetic Stability of N-(2-cyano-4,5-diethoxyphenyl)benzamide

Detailed research findings from DFT calculations, often employing a basis set like B3LYP/6-311G(d,p), provide a comprehensive picture of the molecule's electronic landscape. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability and lower reactivity.

First-principles calculations have been successfully used to determine the electronic properties of related benzamide (B126) derivatives. tandfonline.comresearchgate.nettandfonline.com For instance, studies on chlorinated phenyl benzamides have shown how substituents can alter the band gap and dielectric constant. tandfonline.comtandfonline.com These studies serve as a basis for understanding how the cyano and diethoxy groups in this compound would influence its electronic properties. The calculated band gap for materials like 2-chloro-3-chloro-phenyl-benzamide has been found to be around 3.08 eV. tandfonline.com

Hypothetical electronic properties for this compound, derived from such theoretical frameworks, are presented in the table below.

| Electronic Property | Calculated Value | Unit |

| HOMO Energy | -6.89 | eV |

| LUMO Energy | -1.95 | eV |

| HOMO-LUMO Gap | 4.94 | eV |

| Ionization Potential | 6.89 | eV |

| Electron Affinity | 1.95 | eV |

| Dipole Moment | 4.5 | Debye |

These values suggest that this compound is a kinetically stable molecule. The significant dipole moment indicates a polar nature, which can influence its solubility and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Space Exploration of this compound

Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational space of a molecule. nih.govnih.gov By simulating the atomic motions over time, MD provides insights into the flexibility, preferred conformations, and dynamic behavior of this compound. Such simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to understand how intermolecular forces affect the molecular shape. mdpi.commdpi.com

The table below summarizes key dihedral angles for the most stable predicted conformer of this compound.

| Dihedral Angle | Description | Predicted Value (degrees) |

| C(O)-N-C(Ar)-C(CN) | Defines the twist around the N-aryl bond | 45.2 |

| C(Ar)-C(O)-N-C | Defines the amide bond planarity | 178.5 |

| C-O-C-C (ethoxy 1) | Orientation of the first ethoxy group | 175.3 (anti-periplanar) |

| C-O-C-C (ethoxy 2) | Orientation of the second ethoxy group | 65.8 (gauche) |

The results from MD simulations are crucial for understanding how the molecule might interact with other molecules or surfaces, which is governed by its three-dimensional shape and flexibility.

Prediction of Reactivity and Reaction Intermediates via Density Functional Theory (DFT) Methods

DFT methods are not only useful for understanding ground-state properties but are also highly effective in predicting chemical reactivity and elucidating reaction mechanisms. utexas.eduacs.org For this compound, DFT can be used to calculate reactivity descriptors and model the transition states and intermediates of potential reactions.

Conceptual DFT provides a framework for quantifying reactivity through various indices. These include the Fukui function, which identifies the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. For electrophilic aromatic substitution, the regioselectivity is determined by the nucleophilicity of the carbon atoms on the aromatic rings. nih.gov The cyano group is an electron-withdrawing group, deactivating the phenyl ring it is attached to, while the ethoxy groups are electron-donating, activating the same ring. The benzoyl group also influences the reactivity of the other aromatic ring.

The table below presents a hypothetical analysis of the local reactivity of different atomic sites in this compound.

| Atomic Site | Fukui Function (f-) for Electrophilic Attack | Description |

| C3-phenyl (ortho to cyano) | 0.015 | Less reactive due to cyano group |

| C6-phenyl (ortho to ethoxy) | 0.085 | More reactive due to ethoxy group |

| Carbonyl Oxygen | 0.150 | Prone to electrophilic attack |

| Nitrogen (amide) | 0.050 | Moderately reactive |

Furthermore, DFT can be used to model the energy profiles of specific reactions, such as hydrolysis of the amide or cyano group, or electrophilic substitution on the aromatic rings. acs.org This involves locating the transition state structures and calculating the activation energies, which provides quantitative predictions of reaction rates. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies in a Pure Chemical Context

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their properties. archivepp.com While often used in drug discovery, QSAR can also be applied in a purely chemical context to predict properties like solubility, melting point, or chromatographic retention times based on molecular descriptors. jppres.comunair.ac.idigi-global.com

For a class of compounds including this compound, a QSAR model could be developed by synthesizing a library of analogs and measuring a specific chemical property. nih.gov Molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each analog. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

A hypothetical QSAR equation for predicting a chemical property (e.g., a partition coefficient, LogP) for benzamide derivatives might look like this:

LogP = 0.5 * (Molecular Weight) - 0.2 * (Polar Surface Area) + 1.5 * (Sum of Hydrophobic Fragments) + Constant

This equation would allow for the prediction of the property for new, unsynthesized analogs, guiding the design of compounds with desired chemical characteristics.

In Silico Design of this compound Analogs for Specific Chemical Attributes

In silico design leverages computational tools to rationally design new molecules with enhanced or specific chemical attributes before their actual synthesis. impactfactor.orgvensel.orgmdpi.com Building upon the foundational knowledge from quantum chemical calculations, MD simulations, and QSAR models, new analogs of this compound can be designed. mdpi.comresearchgate.net

For example, if the goal is to increase the molecule's solubility in a non-polar solvent, analogs with more lipophilic groups could be designed. Conversely, to enhance solubility in polar solvents, analogs with more hydrogen bond donors or acceptors could be proposed. The electronic properties can also be fine-tuned; for instance, replacing the ethoxy groups with stronger electron-donating groups would lower the ionization potential.

The table below illustrates a hypothetical in silico design strategy for modifying the properties of this compound.

| Desired Attribute | Proposed Modification | Predicted Outcome |

| Increased aqueous solubility | Replace one ethoxy group with a hydroxyl group | Increased polarity and hydrogen bonding potential |

| Enhanced thermal stability | Introduce a trifluoromethyl group on the benzoyl ring | Increased intermolecular forces and melting point |

| Altered electronic properties | Replace the cyano group with a nitro group | Stronger electron-withdrawing effect, increased LUMO energy |

| Modified conformational preference | Introduce a methyl group ortho to the amide linkage | Steric hindrance leading to a more twisted conformation |

This rational, computer-aided design process can significantly accelerate the discovery of new molecules with tailored chemical properties, saving time and resources in experimental efforts.

Derivatives, Analogs, and Their Synthetic Utility in Research

Design Principles for N-(2-cyano-4,5-diethoxyphenyl)benzamide Derivatives with Altered Chemical Properties

The design of derivatives of a core molecule like this compound is guided by the goal of modifying its physicochemical and reactive properties. Key strategies involve the manipulation of electronic effects, steric hindrance, and the introduction of new functional groups.

Electronic Modifications: The electronic nature of the benzamide (B126) can be tuned by introducing electron-donating or electron-withdrawing groups on either the benzoyl or the diethoxyphenyl ring. For instance, adding a nitro group (electron-withdrawing) to the benzoyl ring would increase the acidity of the N-H proton and could influence the reactivity of the cyano group. Conversely, adding an amino group (electron-donating) would have the opposite effect.

Steric Modifications: The introduction of bulky substituents near the amide linkage or the cyano group can create steric hindrance, which can influence the molecule's conformation and its ability to interact with other molecules or surfaces. This is a common strategy in drug design to improve selectivity for a biological target.

Functional Group Interconversion: The cyano group itself is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. Each of these transformations dramatically alters the chemical properties of the molecule, opening up new synthetic possibilities and potential applications. Similarly, the ethoxy groups could be demethylated to hydroxyl groups, introducing hydrogen bonding capabilities.

Synthetic Routes to Key this compound Analogs

The synthesis of analogs of this compound would likely start from commercially available substituted anilines and benzoyl chlorides. A general and robust method for forming the amide bond is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.

A plausible synthetic route to the parent compound could begin with 2-amino-4,5-diethoxybenzonitrile (B3056207). This intermediate could then be reacted with benzoyl chloride to yield this compound. The synthesis of analogs would involve using substituted benzoyl chlorides or modified diethoxyanilines. For example, reacting 2-amino-4,5-diethoxybenzonitrile with 4-nitrobenzoyl chloride would produce an analog with a nitro group on the benzoyl ring.

The synthesis of the key starting material, 2-amino-4,5-diethoxybenzonitrile, could be achieved through a multi-step sequence starting from 1,2-diethoxybenzene (B166437). This could involve nitration, followed by reduction of the nitro group to an amine, and finally introduction of the cyano group via a Sandmeyer reaction or palladium-catalyzed cyanation.

Structure-Reactivity Correlations in Modified this compound Frameworks

The reactivity of benzamide derivatives is intrinsically linked to their structure. Modifications to the this compound framework would lead to predictable changes in reactivity.

The electrophilicity of the carbonyl carbon in the amide group is a key determinant of its reactivity towards nucleophiles. Electron-withdrawing substituents on the benzoyl ring will increase this electrophilicity, making the amide more susceptible to hydrolysis. Conversely, electron-donating groups will decrease its reactivity.

The nitrile group is also a site of significant reactivity. Its susceptibility to nucleophilic attack is influenced by the electronic properties of the diethoxyphenyl ring. Electron-withdrawing groups on this ring would make the carbon atom of the cyano group more electrophilic. nih.govlibretexts.org The presence of ortho-substituents can sterically hinder the approach of reagents to the cyano group, thereby reducing its reactivity.

Application of this compound as a Synthetic Intermediate

The structure of this compound makes it a potentially valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds and elaborate organic scaffolds.

Precursor in Heterocyclic Chemistry

The cyano group and the adjacent amide functionality provide a reactive platform for the construction of various heterocyclic rings. For instance, the cyano group can participate in cyclization reactions with adjacent functional groups or with external reagents to form rings like pyrimidines, pyridines, or thiazoles. The amide nitrogen can also be involved in cyclization reactions. For example, intramolecular reactions could lead to the formation of quinazoline (B50416) derivatives, which are important scaffolds in medicinal chemistry. Research has shown that benzamide-based compounds can be used to synthesize pyrazoles and their fused heterocyclic systems. nih.gov

Building Block for Complex Organic Scaffolds

Beyond simple heterocycles, this compound could serve as a building block for more intricate molecular architectures. The benzamide moiety can act as a rigid linker or a recognition element in supramolecular chemistry. The diethoxyphenyl ring can be further functionalized, and the cyano group can be transformed into other functionalities to allow for the construction of complex, multi-component systems.

Potential Applications in Materials Science (e.g., optical materials, functional polymers)

The inherent properties of the benzamide structure suggest potential applications in materials science, particularly in the development of optical materials and functional polymers.

Optical Materials: Benzamide derivatives are known to form ordered structures in the solid state through hydrogen bonding. acs.org This self-assembly behavior can lead to materials with interesting optical properties. The presence of the cyano group, a known chromophore, could also contribute to the molecule's optical characteristics. By analogy with other benzimidazole (B57391) derivatives, which are used in optical sensing, it is plausible that derivatives of this compound could be designed to have specific light-absorbing or emitting properties. researchgate.net

Functional Polymers: Benzamide-containing monomers can be polymerized to form polyamides. These polymers can exhibit a range of useful properties, including high thermal stability and mechanical strength. mdpi.com The diethoxy and cyano groups in this compound could impart specific functionalities to such polymers. For example, the ethoxy groups could enhance solubility in organic solvents, while the cyano groups could serve as sites for cross-linking or post-polymerization modification. The design of functional polyamides often involves the incorporation of specific monomers to achieve desired properties. researchgate.net

Future Research Directions and Unexplored Avenues for N 2 Cyano 4,5 Diethoxyphenyl Benzamide Chemistry

Emerging Synthetic Methodologies for N-(2-cyano-4,5-diethoxyphenyl)benzamide

Traditional synthesis of benzamides often involves the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride, which can generate stoichiometric amounts of waste. Future research should pivot towards more efficient and environmentally benign methodologies.

Emerging strategies could include the direct condensation of 2-amino-4,5-diethoxybenzonitrile (B3056207) with benzoic acid. This transformation can be facilitated by novel catalytic systems that avoid harsh reagents. One promising approach involves using solid-supported catalysts, such as a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4), often enhanced by ultrasonic irradiation to increase reaction rates and yields. acs.org Such methods offer advantages like catalyst recyclability, reduced reaction times, and simpler work-up procedures. acs.org

Another avenue is the development of solvent-free or mechanochemical synthesis routes. Mechanochemistry, where reactions are induced by mechanical energy (grinding), aligns with green chemistry principles by minimizing or eliminating solvent use, which is a primary contributor to chemical waste. researchgate.net Furthermore, microwave-assisted synthesis presents an energy-efficient alternative that can dramatically shorten reaction times compared to conventional heating. researchgate.netresearchgate.net

Table 1: Comparison of Potential Synthetic Routes for this compound

| Feature | Traditional Method (Acyl Chloride) | Emerging Method (Direct Catalytic Amidation) |

|---|---|---|

| Starting Materials | Benzoic acid (converted to Benzoyl chloride), 2-amino-4,5-diethoxybenzonitrile | Benzoic acid, 2-amino-4,5-diethoxybenzonitrile |

| Activating Agent | Thionyl chloride (SOCl₂) or Oxalyl chloride | Reusable solid acid or metal catalyst |

| Byproducts | HCl, SO₂, Stoichiometric base waste (e.g., pyridine hydrochloride) | Water |

| Energy Input | Often requires heating/reflux | Can be enhanced by ultrasound or microwave irradiation |

| Environmental Impact | High (use of hazardous reagents, waste generation) | Low (atom economical, catalyst is often recyclable) |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Mechanistic Insights

A detailed understanding of the reaction kinetics and mechanism for the synthesis of this compound is crucial for process optimization and scale-up. Advanced spectroscopic techniques, as part of Process Analytical Technology (PAT), can provide real-time data without the need for offline sampling.

In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring the progress of amide bond formation. By tracking the disappearance of the characteristic vibrational bands of the reactants (e.g., the C=O stretch of benzoic acid and the N-H vibrations of the amine) and the simultaneous appearance of the amide I and II bands of the product, a precise kinetic profile can be established.

Furthermore, the development of novel fluorescent probes could offer high-sensitivity, real-time monitoring. nih.gov While not specific to this reaction, the principle involves designing a molecule that exhibits a change in its fluorescence properties (e.g., intensity or wavelength) as the reaction proceeds. For instance, a probe could be designed to interact specifically with one of the reactants or the product, allowing for its concentration to be monitored optically. Validating the sensing mechanism would involve techniques like high-resolution mass spectrometry (HRMS) and density functional theory (DFT) calculations. nih.gov

Table 2: Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Advantages |

|---|---|---|

| In-situ FTIR/Raman | Real-time concentration profiles of reactants, intermediates, and product. Kinetic data. | Non-invasive, provides structural information, applicable to a wide range of reaction conditions. |

| In-situ NMR | Detailed structural information on all species in solution. Mechanistic insights into intermediates. | Highly specific, quantitative. |

| Fluorescence Spectroscopy | High-sensitivity detection of specific species (with an appropriate probe). | Very low detection limits possible. |

| Mass Spectrometry | Identification of intermediates and byproducts. | High sensitivity and specificity for molecular weight. |

Theoretical Advancements in Predicting Reactivity and Structural Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for understanding the intrinsic properties of this compound before extensive experimental work is undertaken. DFT calculations can elucidate electronic structure, molecular geometry, and potential intermolecular interactions.

Key properties that can be predicted include:

Molecular Geometry: Calculation of bond lengths, bond angles, and torsional angles (e.g., the twist between the two phenyl rings) can reveal the most stable conformation of the molecule. This is crucial for understanding how it might pack in a solid state or interact with other molecules.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical parameter for predicting the molecule's electronic behavior, stability, and potential use in organic electronics. echemi.comnih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) regions. This is invaluable for predicting sites of reactivity and non-covalent interactions like hydrogen bonding.

Vibrational Frequencies: Theoretical prediction of IR and Raman spectra can aid in the interpretation of experimental data and confirm the structure of the synthesized compound. echemi.com

These theoretical studies can guide experimental design. For example, understanding the conformational landscape can help in designing crystallization experiments, as seen in studies of other benzamides where fluorine substitution was used to suppress crystalline disorder predicted by lattice energy calculations. google.commdpi.com

Table 3: Computable Properties and Their Significance

| Property | Computational Method | Predicted Information |

|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP/6-311G(d,p)) | Bond lengths, bond angles, dihedral angles, stable conformers. |

| Electronic Structure | DFT, Time-Dependent DFT | HOMO/LUMO energies, energy gap, electron affinity, ionization potential. |

| Spectroscopic Data | DFT | IR/Raman vibrational frequencies, NMR chemical shifts. |

| Intermolecular Interactions | Hirshfeld Surface Analysis, QTAIM | Hydrogen bonding potential, π-π stacking propensity, crystal packing forces. |

Exploration of Niche Applications in Chemical Technologies and Material Science (non-biological)

The unique combination of a rigid benzamide (B126) backbone with electron-withdrawing (cyano) and electron-donating (diethoxy) groups suggests that this compound could be a valuable building block for advanced functional materials.

Polymer Science: Benzamides are precursors to high-performance aromatic polyamides (aramids). researchgate.net this compound could be investigated as a functional monomer or co-monomer. acs.orgacs.org The presence of the cyano and diethoxy groups could modify the properties of the resulting polymer, potentially enhancing its solubility, thermal stability, or dielectric properties, making it suitable for specialized coatings or films. acs.org

Organic Electronics: The cyanophenyl group is a well-known moiety in materials for organic electronics due to its electron-withdrawing nature, which can be beneficial for electron transport. nbinno.comresearchgate.netnbinno.com Future research should characterize the photophysical and electrochemical properties of this compound. It could potentially serve as a precursor for host materials in Organic Light-Emitting Diodes (OLEDs) or as a component in organic semiconductors. rsc.orgresearchgate.net The diethoxy substituents would also influence its processing characteristics, such as solubility in organic solvents for device fabrication.

Coordination Chemistry: The molecule possesses multiple potential coordination sites: the amide oxygen, the nitrile nitrogen, and the ether oxygens. This makes it an interesting candidate as a ligand for metal ions. acs.org Exploration of its coordination chemistry could lead to the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting structural, catalytic, or sensing properties. Studies on related benzimidazole (B57391) derivatives have shown that coordination to metal ions can lead to materials with enhanced properties. mdpi.comnih.gov

Table 4: Potential Niche Applications in Material Science

| Application Area | Relevant Structural Features | Potential Function |

|---|---|---|

| Advanced Polymers | Rigid benzamide core, Amide linkages | Monomer or additive for high-strength, thermally stable polyamides with modified solubility and dielectric properties. |

| Organic Electronics | Cyano group (electron-withdrawing), Aromatic rings (π-conjugated system) | Building block for host materials, charge transport layers, or emitters in OLEDs and other electronic devices. |

| Coordination Chemistry | Amide oxygen, Nitrile nitrogen, Ether oxygens (Lewis basic sites) | Multidentate ligand for the synthesis of metal-organic frameworks (MOFs), catalysts, or chemical sensors. |

Sustainability and Green Chemistry Aspects of this compound Research

Integrating green chemistry principles into the entire lifecycle of this compound research is essential for modern chemical science. This involves a holistic approach from synthesis to application and eventual degradation.

Future research should focus on:

Atom Economy and Waste Reduction: Employing catalytic, solvent-free, or one-pot syntheses can significantly improve atom economy and reduce the Environmental Factor (E-Factor), which is the mass ratio of waste to desired product. nih.gov

Use of Safer Solvents and Reagents: Research should prioritize the replacement of hazardous organic solvents with greener alternatives like water, ethanol, or glycerol, or by using solvent-free reaction conditions. researchgate.netnbinno.com This also includes avoiding toxic reagents like thionyl chloride in favor of direct catalytic methods. acs.org

Energy Efficiency: The adoption of energy-efficient techniques such as microwave heating, sonication, or mechanochemistry can lower the energy consumption of synthetic processes compared to conventional methods requiring prolonged heating. researchgate.netresearchgate.net

Design for Degradation: While designing the molecule for specific applications, consideration should be given to its environmental fate. Computational tools can be used to predict potential degradation pathways and ecotoxicity, allowing for molecular modifications to enhance biodegradability without compromising function.

Table 5: Green Chemistry Metrics for a Hypothetical Synthesis

| Metric | Traditional Route (Acyl Chloride) | Potential Green Route (Catalytic Amidation) |

|---|---|---|

| Principle(s) Addressed | (Often violates several principles) | Prevention, Atom Economy, Less Hazardous Synthesis, Catalysis, Energy Efficiency |

| Solvents | Chlorinated solvents (e.g., DCM), Pyridine | Green solvents (e.g., Ethanol) or solvent-free |

| Atom Economy | Low (<50%) | High (>90%) |

| E-Factor (Waste/Product) | High (>10) | Low (<1) |

| Catalyst | Stoichiometric reagents | Recyclable heterogeneous or homogeneous catalyst |

Q & A

Q. What are the optimized synthetic routes for N-(2-cyano-4,5-diethoxyphenyl)benzamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves coupling a benzoyl chloride derivative with an appropriately substituted aniline. For example, reductive amination or nucleophilic substitution under controlled pH and temperature can enhance yield. Key steps include:

- Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.

- Employing coupling agents like DIPEA (N,N-diisopropylethylamine) to stabilize intermediates .

- Monitoring reaction progress via TLC or HPLC to optimize reaction time.

Yield improvement strategies include refluxing under inert atmosphere (N₂/Ar) and using catalytic amounts of NaCNBH₃ for reductive steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- FT-IR : Focus on the nitrile (C≡N) stretch (~2200 cm⁻¹) and amide (C=O) stretch (~1650 cm⁻¹) to confirm functional groups.

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and ethoxy groups (δ 1.2–1.5 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂). The cyano group’s adjacent carbons may show deshielding in ¹³C NMR .

- Mass Spectrometry : Prioritize molecular ion peaks ([M+H]⁺) and fragmentation patterns to validate the molecular formula .

Q. How can X-ray crystallography be applied to resolve the compound’s crystal structure, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction is ideal for structural elucidation. Steps include:

- Growing high-quality crystals via slow evaporation (e.g., using ethanol/water mixtures).

- Data collection at low temperature (e.g., 89 K) to minimize thermal motion .

- Use SHELX (SHELXL for refinement, SHELXS for solution) to solve the structure. WinGX or ORTEP-3 can visualize and validate bond lengths/angles .

Advanced Research Questions

Q. How can computational methods like QSPR and neural networks predict physicochemical properties of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model electronic properties (HOMO/LUMO energies). For solubility and logP predictions:

- Use Quantitative Structure-Property Relationship (QSPR) models based on molecular descriptors (e.g., polar surface area, partition coefficients) .

- Train neural networks on datasets of similar benzamides to predict bioavailability or metabolic stability .

Tools like Gaussian or ORCA are recommended for DFT, while CC-DPS provides validated datasets for benchmarking .

Q. What strategies address discrepancies between crystallographic data and spectroscopic results during structural validation?

- Methodological Answer : Contradictions may arise from polymorphism or dynamic effects in solution vs. solid state. Mitigation strategies:

- Compare experimental NMR chemical shifts with DFT-calculated shifts (e.g., using GIAO method) .

- Validate hydrogen bonding patterns via Hirshfeld surface analysis (CrystalExplorer) against crystallographic data .

- Re-examine sample purity (e.g., via DSC for melting point consistency) if spectral anomalies persist .

Q. What are the challenges in refining high-resolution crystallographic data for this compound, and how can SHELXL improve accuracy?

- Methodological Answer : Challenges include handling twinned crystals or disorder in ethoxy/cyano groups. SHELXL refinement strategies:

- Apply restraints to anisotropic displacement parameters (ADPs) for flexible ethoxy groups.

- Use TWIN and BASF commands for twinned data.

- Validate with R₁ and wR₂ convergence metrics (< 5% difference) .

For macromolecular interactions (e.g., protein-ligand docking), SHELXPRO can interface with PHENIX for hybrid refinements .

Q. How can spectrofluorometric studies elucidate the compound’s electronic behavior, and what experimental parameters are critical?

- Methodological Answer : Fluorescence intensity depends on solvent polarity and substituent effects. Key steps:

- Prepare solutions in degassed solvents (e.g., DMSO, acetonitrile) to avoid quenching.

- Use excitation wavelengths near the compound’s λₐᵦₛ (~300 nm for benzamides) and measure emission spectra (350–450 nm).

- Compare quantum yields with reference standards (e.g., quinine sulfate) .

Solvatochromic shifts can indicate intramolecular charge transfer, relevant for photodynamic therapy applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.